Methyl 5-amino-3-chloropyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C6H6ClN3O2 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 5-amino-3-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(7)10-3(8)2-9-4/h2H,1H3,(H2,8,10) |
InChI Key |
NNCALKDEIWAWBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1Cl)N |
Origin of Product |
United States |
Mechanism of Action
The mechanism by which methyl 5-amino-3-chloropyrazine-2-carboxylate exerts its effects depends on its specific application. In drug development, it may act by:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares methyl 5-amino-3-chloropyrazine-2-carboxylate with key analogues reported in the literature:
Key Observations :
- Chlorine Substitution: The presence of chlorine at position 3 in the target compound enhances electrophilic reactivity compared to non-chlorinated analogues (e.g., methyl 5-aminopyrazine-2-carboxylate) .
- Ester Group : The methyl ester at position 2 improves solubility in organic solvents, facilitating reactions like hydrolysis or coupling .
- Amino Group: The amino group at position 5 enables nucleophilic substitutions, forming hydrazinecarbothioamides or triazole derivatives .
Target Compound :
- Amino-Dehalogenation: The chlorine atom at position 3 can undergo substitution reactions with amines or nucleophiles, as seen in the synthesis of 3-chloropyrazine-2-carboxamide derivatives .
- Ester Hydrolysis : The methyl ester is hydrolyzable to carboxylic acids under basic conditions, enabling further functionalization .
Analogues :
- Ethyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate: The dichloro substitution increases steric hindrance, reducing reactivity compared to mono-chlorinated derivatives .
- Methyl 5-Aminopyrazine-2-Carboxylate: Lacks chlorine, making it less reactive in substitution reactions but useful in cyclization to benzoxazoles .
Research Findings and Data
Comparative Bioactivity
- Antimicrobial Activity: Chlorinated pyrazines (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) show moderate antimicrobial activity, while amino-substituted derivatives are less active .
- Enzyme Inhibition: The amino group in methyl 5-aminopyrazine-2-carboxylate enhances binding to enzyme active sites, as seen in benzoxazole-based inhibitors .
Biological Activity
Methyl 5-amino-3-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.
- Chemical Formula : C₆H₅ClN₂O₂
- Molecular Weight : 174.57 g/mol
- Physical Appearance : Typically appears as a white to light yellow crystalline powder.
- Melting Point : Approximately 130-132°C.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
-
Antimicrobial Activity :
- The compound has shown promising results against a range of bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves the inhibition of specific enzymes critical for bacterial metabolism, which disrupts cellular functions and leads to bacterial death.
- Studies indicate that the presence of the chlorine atom enhances lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy.
- Anticancer Properties :
Research Findings
A summary of key studies and findings related to the biological activity of this compound is presented below:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound's effectiveness against Mycobacterium tuberculosis and found that it exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL, indicating strong potential as an antimycobacterial agent . The study highlighted the importance of structural modifications in enhancing activity. -
Kinase Inhibition :
Another research effort focused on the compound's role as a kinase inhibitor, demonstrating its capacity to inhibit pathways critical for tumor growth. This study utilized various cancer cell lines to assess cytotoxicity and found that this compound could reduce cell viability significantly.
Preparation Methods
Chlorination and Esterification Route
A common approach starts with 5-chloropyrazine-2-carboxylic acid or related derivatives, which undergo esterification with methanol under acidic or catalytic conditions to yield methyl 5-chloropyrazine-2-carboxylate. This intermediate is then subjected to amination to introduce the amino group at the 3-position.
Industrial and Laboratory Scale: Chlorination of pyrazine derivatives can be performed using reagents like N-chlorosuccinimide (NCS) in solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~80°C) for extended periods (up to 24 hours). This method yields high purity chlorinated intermediates with yields around 98%.
Esterification: The carboxylic acid group is converted to the methyl ester typically by refluxing with methanol in the presence of acid catalysts or via direct esterification during the chlorination step if the starting material is already an ester.
Amination via Hydrazine or Ammonia Derivatives
Amination to introduce the amino group at the 5-position is often achieved by nucleophilic substitution of the chloro substituent with hydrazine or ammonia derivatives.
For example, hydrazine monohydrate in methanol under reflux for 48 hours can convert 5-chloropyrazine-2-carboxylic acid methyl ester to the corresponding amino derivative with approximately 50% yield.
The reaction involves heating the chlorinated ester with hydrazine, followed by filtration and drying of the precipitate to isolate the amino product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
